molecular formula C8H5N3O B1425934 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190321-76-6

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1425934
CAS No.: 1190321-76-6
M. Wt: 159.14 g/mol
InChI Key: JYTNXNRPQFUGOF-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound. It is characterized by a fused pyrrole and pyridine ring system with a carbonitrile group at the 5-position and a keto group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and bases like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₅N₃O
  • Molecular Weight: 159.15 g/mol
  • CAS Number: 1167056-59-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, its activity against Mycobacterium tuberculosis (MTB) has been explored:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated significant anti-tubercular activity with MIC values ranging from 4 to 32 µg/mL against susceptible strains of MTB. Notably, some derivatives exhibited enhanced activity against multidrug-resistant strains (MIC = 16–64 µg/mL) .

Table 1: Antimicrobial Activity of this compound

StrainMIC (µg/mL)Activity Type
Mycobacterium tuberculosis4 - 32Susceptible
Multidrug-resistant MTB16 - 64Resistant

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may exert cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested: HeLa (cervical cancer) and L929 (fibroblast).
  • Mechanism of Action: The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated.

Case Studies and Research Findings

  • Study on Antitubercular Activity: A comprehensive study reported the synthesis and evaluation of several pyrrole derivatives, including this compound. The study utilized both in vitro assays and molecular docking to identify potential targets within MTB .
  • Cytotoxicity Assays: In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at micromolar concentrations. Further mechanistic studies suggested involvement in apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, and what reagents are critical for functionalization?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as 2-amino-pyrrole derivatives. Active methylene reagents (e.g., malononitrile or substituted carbonitriles) are essential for introducing the carbonitrile group at the 5-position. For example, functionalization with withdrawing substituents (e.g., cyano) enhances electrophilic reactivity, enabling ring closure under acidic conditions (acetic acid or polyphosphoric acid) . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., K₂CO₃) also influence yield and purity .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon hybridization (e.g., distinguishing lactam carbonyls from nitrile groups). For example, NH protons in the dihydro-pyrrole ring typically appear as broad singlets near δ 13 ppm in DMSO-d₆ .
  • X-Ray Crystallography : Resolves planar geometry of the pyrrolopyridine core and confirms intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the lactam ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 188.082 for C₉H₅N₃O).

Q. What are the standard purity assessment protocols for this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (acetonitrile/water gradient).
  • Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point : Consistency with literature values (e.g., 113–115°C for analogous pyrimidine-carbonitriles ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Solubility discrepancies (e.g., polar vs. nonpolar solvents) arise from crystallinity and hydration states. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs (e.g., anhydrous vs. monohydrate forms).
  • Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity in humidity-controlled environments.
  • Co-Solvent Systems : Use DMSO-water or ethanol-PEG blends to enhance dissolution for biological assays .

Q. What experimental design considerations are critical for optimizing synthetic yield?

  • Methodological Answer :

  • Reagent Stoichiometry : Excess carbonitrile reagents (1.2–1.5 eq) drive cyclization to completion.
  • Temperature Control : Gradual heating (70–90°C) prevents side reactions (e.g., nitrile hydrolysis).
  • Workup Protocols : Acidic quenching (pH 4–5) minimizes lactam ring opening.
  • Yield Challenges : Low yields (e.g., 43% in pyrimidine analogs ) may require microwave-assisted synthesis or flow chemistry for improved kinetics.

Q. How do structural modifications at the 3- or 4-positions influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -F) at the 5-position enhance metabolic stability, while methyl groups at the 4-position increase lipophilicity (logP).
  • Case Study : Analogous compounds with 4-methyl substitution show enhanced antitumor activity (IC₅₀ < 10 µM in HepG2 cells) compared to unsubstituted derivatives .
  • Validation : Cross-testing in orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies structure-activity relationships (SAR).

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNXNRPQFUGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735267
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-76-6
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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